Gavestinel
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gavestinel in Acute Stroke Treatment
Gavestinel, a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, has been studied for its potential use in acute stroke treatment. Clinical trials have explored its effectiveness in improving functional outcomes after acute stroke. However, studies like the Glycine Antagonist in Neuroprotection (GAIN) International trial found that gavestinel treatment within 6 hours of acute ischemic stroke did not improve outcomes (Lees et al., 2000). Similarly, the GAIN MRI Substudy, which investigated the effect of gavestinel on infarct volume in stroke patients, also observed no significant effects of gavestinel on ischemic infarction (Warach et al., 2006).
Gavestinel in Intracerebral Hemorrhage
Research has also been conducted on the effects of gavestinel in patients with primary intracerebral hemorrhage. The combined analysis from the GAIN International and GAIN Americas trials suggested that gavestinel does not substantially benefit or harm patients with primary intracerebral hemorrhage, aligning with the results seen in patients with ischemic stroke (Haley et al., 2005).
Limitations of Gavestinel in Stroke Treatment
Despite initial hopes, gavestinel did not demonstrate significant treatment benefits for patients treated within six hours after experiencing an acute ischemic stroke. This outcome has led to a reassessment of the potential of gavestinel as a neuroprotectant in stroke treatment (Clinical resource management, 2001).
Potential Factors in Clinical Trial Design
The design of clinical trials investigating gavestinel, such as the GAIN International Study, is also a subject of study. The evaluation of sequential designs retrospectively on these trials suggests that alternative trial methodologies might affect the analyses, trial durations, and sample sizes in future stroke trials (Bolland et al., 2003).
Non-Phencyclidine-like Behavioral Effects
Gavestinel's behavioral effects were evaluated to assess its potential for abuse. It was found that gavestinel does not exhibit phencyclidine-like behavioral effects, suggesting a low abuse liability (Beardsley et al., 2002).
Gavestinel's Lack of Efficacy in NMDA Receptor Antagonism
A review of NMDA receptor antagonists, including gavestinel, in stroke and traumatic brain injury clinical trials, highlights the failure of these drugs to demonstrate efficacy. This failure is attributed to the properties of the molecules and the design of the clinical studies, as well as the possibility that NMDA receptor antagonism might hinder neuronal survival mechanisms (Ikonomidou & Turski, 2002).
Direcciones Futuras
Despite the lack of efficacy in treating ischemic stroke, Gavestinel’s high potency and selectivity make it an interesting compound for future research . Its mechanism of action, involving the glycine site of the NMDA receptor, could potentially be exploited in the development of new treatments for neurological disorders .
Propiedades
IUPAC Name |
3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBNEZWCNKUOSM-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870012 | |
Record name | Gavestinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gavestinel | |
CAS RN |
153436-22-7 | |
Record name | Gavestinel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153436-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gavestinel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gavestinel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gavestinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GAVESTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318X4QY113 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.